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Compound of Interest

Compound Name: Methyl 4-amino-3-fluorobenzoate

Cat. No.: B168591

An In-depth Technical Guide to Methyl 4-amino-
3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-fluorobenzoate is a fluorinated aromatic compound that serves as a crucial
building block in the synthesis of various pharmaceutical agents. Its strategic placement of
amino, fluoro, and methyl ester functional groups on a benzene ring makes it a versatile
intermediate for the development of complex molecular architectures, particularly in the realm
of targeted cancer therapies. This technical guide provides a comprehensive overview of the
physical and chemical properties, synthesis, and potential applications of Methyl 4-amino-3-
fluorobenzoate, with a focus on its role in the development of Epidermal Growth Factor
Receptor (EGFR) inhibitors.

Core Physical and Chemical Properties

Methyl 4-amino-3-fluorobenzoate is a solid at room temperature with the following key
physical and chemical properties:
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Property Value Reference
Molecular Formula CsHsFNO:2 [1]
Molecular Weight 169.15 g/mol [1]
CAS Number 185629-32-7 [1]
Appearance Solid (predicted)

Boiling Point 296.33 °C at 760 mmHg [1]
Flash Point 133.016 °C [1]
Density 1.264 g/cm3 [1]
Exact Mass 169.05390666 Da [2]
IUPAC Name methyl 4-amino-3- 2]

fluorobenzoate

) COC(=0)C1=CC(=C(C=C1)N)
Canonical SMILES . [1]

DOMJYWCXCVFKCA-
InChlKey [2]
UHFFFAOYSA-N

Note: Specific melting point and detailed solubility data are not readily available in published
literature.

Synthesis and Experimental Protocols

The primary route for the synthesis of Methyl 4-amino-3-fluorobenzoate is through the
esterification of its corresponding carboxylic acid, 4-amino-3-fluorobenzoic acid. While a
specific, detailed protocol for this exact transformation is not widely published, a general and
adaptable Fischer esterification procedure is provided below.

General Experimental Protocol: Fischer Esterification of
4-amino-3-fluorobenzoic acid
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This protocol is based on established methods for the esterification of similar aromatic
carboxylic acids.

Materials:

4-amino-3-fluorobenzoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated)

Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

e Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid in
an excess of anhydrous methanol. The typical molar ratio of alcohol to carboxylic acid is at
least 10:1 to drive the equilibrium towards the product.

o Acid Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount
of concentrated sulfuric acid (typically 5-10 mol% relative to the carboxylic acid). The
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addition should be done in an ice bath to control any exothermic reaction.

o Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating
mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the
starting material is consumed. This can take several hours.

o Work-up:
o Once the reaction is complete, allow the mixture to cool to room temperature.

o Carefully neutralize the excess acid by slowly adding a saturated solution of sodium
bicarbonate until gas evolution ceases.

o Reduce the volume of the methanol under reduced pressure using a rotary evaporator.

o Transfer the remaining residue to a separatory funnel and add an organic solvent (e.g.,
ethyl acetate) and water.

o Extract the aqueous layer with the organic solvent. Combine the organic layers.
o Wash the combined organic layers with brine.

o Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium
sulfate.

 Purification:
o Filter off the drying agent.

o Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-3-
fluorobenzoate.

o Further purification can be achieved by recrystallization or column chromatography.

Spectral Data (Predicted)

While experimental spectra for Methyl 4-amino-3-fluorobenzoate are not readily available,
the following are predicted key features based on its structure and data from analogous
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compounds:
e 'HNMR:
o Asinglet for the methyl ester protons (-OCHs) around 3.8-3.9 ppm.

o Aromatic protons will appear as multiplets or doublets of doublets in the range of 6.5-8.0
ppm, with coupling constants characteristic of ortho, meta, and para relationships, further
influenced by the fluorine atom.

o Abroad singlet for the amine protons (-NHz2) which may be exchangeable with D20.
e 13C NMR:

o A signal for the methyl ester carbon around 52 ppm.

o Asignal for the carbonyl carbon of the ester around 165-170 ppm.

o Aromatic carbon signals between 110-150 ppm, with the carbon attached to the fluorine
atom showing a characteristic large coupling constant (*J C-F).

o FT-IR (KBr Pellet):

[e]

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm~1.

[e]

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm—2.

o

A strong C=0 stretching vibration for the ester carbonyl group around 1700-1730 cm~1.

[¢]

C-N and C-F stretching vibrations in the fingerprint region.
e Mass Spectrometry (Electron Impact - El):
o A molecular ion peak (M*) at m/z = 169.

o Characteristic fragmentation patterns including the loss of the methoxy group (-OCHs) and
the entire ester group (-COOCHS3).
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Role in Drug Development: Synthesis of EGFR
Inhibitors

Methyl 4-amino-3-fluorobenzoate and its derivatives are pivotal intermediates in the
synthesis of a class of anticancer drugs known as Epidermal Growth Factor Receptor (EGFR)
inhibitors.[3][4][5] EGFR is a transmembrane protein that, when overexpressed or mutated, can
lead to uncontrolled cell growth and proliferation in various cancers.[6] Small molecule
inhibitors that target the tyrosine kinase domain of EGFR are effective therapeutic agents.

The chemical structure of Methyl 4-amino-3-fluorobenzoate provides a scaffold that can be
elaborated to create these potent inhibitors. The amino group serves as a key attachment point
for the core heterocyclic systems (e.g., quinazoline, pyrimidine) found in many EGFR inhibitors.
[3] The fluorine atom can enhance the binding affinity of the drug to the target protein and
improve its metabolic stability and pharmacokinetic properties.[4]

Below is a generalized workflow for the synthesis of an EGFR inhibitor using a 4-amino-3-

fluorobenzoate derivative.

Starting Material CrreSlies Side Chain Modification Final Product

Nucleophilic

N - Reaction with o - R " -
. Aromatic Substitution . Intermediate with | _Further Functionalization Coupling with o
Methyl 4-amino-3-fluorobenzoate |—> - gHe(l:?lcc)J%;t?ncalz)gine) Quinazoline Core Solubilizing Side Chain EGFR Inhibitor

Click to download full resolution via product page
Caption: Generalized workflow for EGFR inhibitor synthesis.

Safety and Handling

Methyl 4-amino-3-fluorobenzoate should be handled with care in a laboratory setting. It is
classified with the following GHS hazard statements:

e H302: Harmful if swallowed
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e H315: Causes skin irritation
e H319: Causes serious eye irritation
o H335: May cause respiratory irritation

Standard personal protective equipment, including safety glasses, gloves, and a lab coat,
should be worn when handling this compound. Work should be conducted in a well-ventilated
fume hood.

Conclusion

Methyl 4-amino-3-fluorobenzoate is a valuable and versatile chemical intermediate with
significant applications in pharmaceutical research and development. Its unique substitution
pattern makes it an ideal starting material for the synthesis of complex drug molecules, most
notably EGFR inhibitors used in cancer therapy. A thorough understanding of its physical and
chemical properties, as well as its synthetic routes, is essential for its effective utilization in the
design and creation of novel therapeutic agents. As research in targeted therapies continues to
expand, the importance of key building blocks like Methyl 4-amino-3-fluorobenzoate is set to
grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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